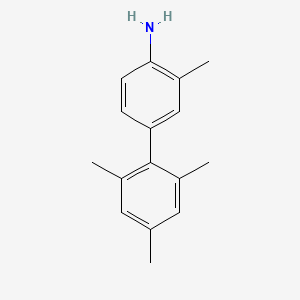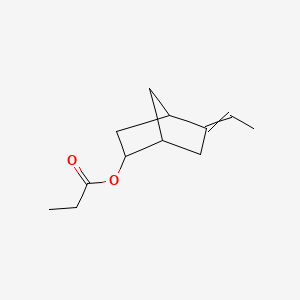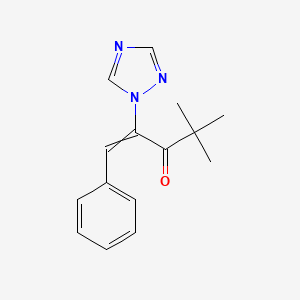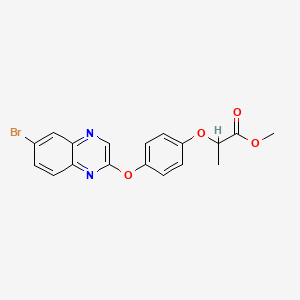
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide for controlling grass and broad-leaved weeds in various crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may produce various substituted phenoxypropanoates.
Aplicaciones Científicas De Investigación
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including herbicidal and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds .
Comparación Con Compuestos Similares
Similar Compounds
Quizalofop-P-tefuryl: Another aryloxyphenoxypropionate herbicide with similar herbicidal properties.
Fluazifop-P-butyl: A related compound used for post-emergence control of grass weeds.
Uniqueness
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its bromine-substituted quinoxaline moiety differentiates it from other similar compounds, potentially offering enhanced herbicidal activity and selectivity.
Propiedades
Número CAS |
76578-33-1 |
|---|---|
Fórmula molecular |
C18H15BrN2O4 |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
methyl 2-[4-(6-bromoquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 |
Clave InChI |
PSEWYINWGZTKFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


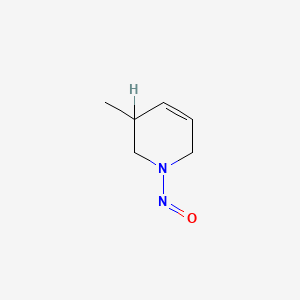


![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)


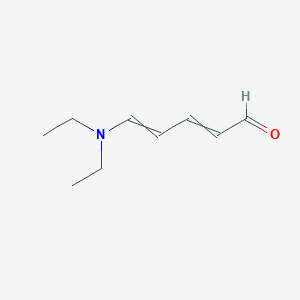
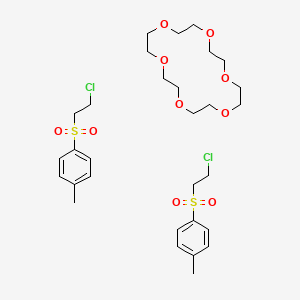

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
